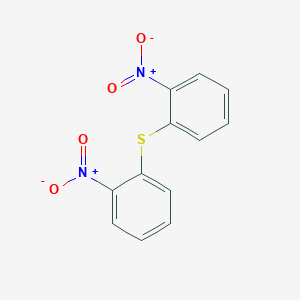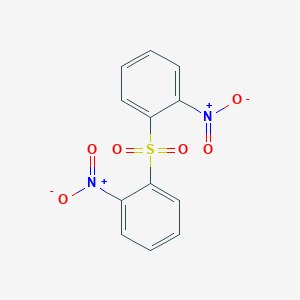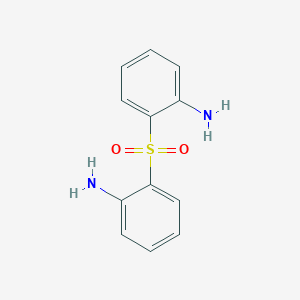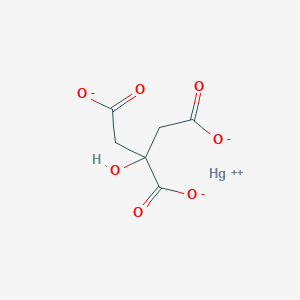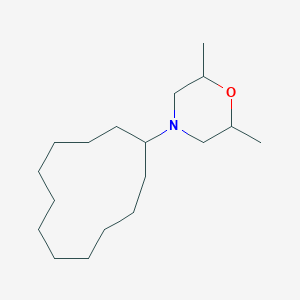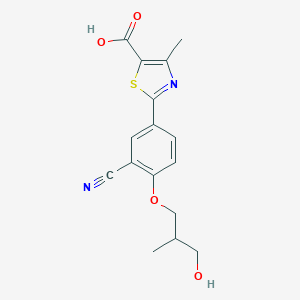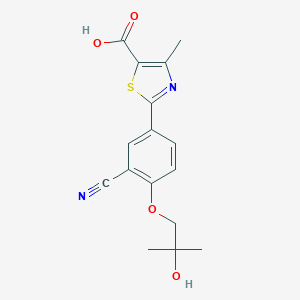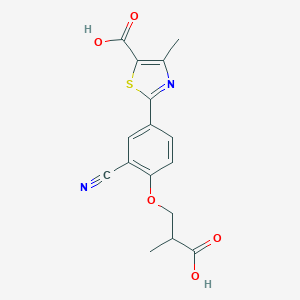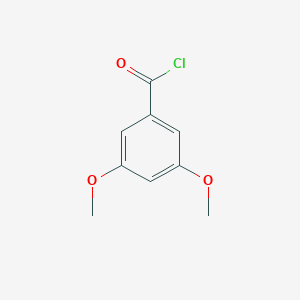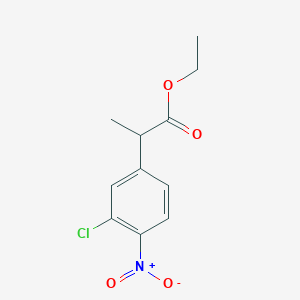
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
Descripción general
Descripción
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. For instance, ethyl 4-(4-nitrophenoxy) picolinate is an intermediate for the synthesis of biologically active compounds and its synthesis involves chloropicolinoyl chloride derivatives . Additionally, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and studied as an insect growth regulator, indicating the potential biological activity of similar ethyl propanoate derivatives .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with good yields. For example, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate was achieved through a three-step process starting from 2-picoliniacid, with a total yield of 78.57% . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was performed and the structure confirmed using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as FT-IR, NMR, and ESI-MS . Computational methods like DFT have been employed to determine structural parameters, vibrational frequencies, and to confirm the structure of synthesized compounds . These techniques and computational methods are essential for the analysis of the molecular structure of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.
Chemical Reactions Analysis
The related compounds have been used in various chemical reactions. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . The trisubstituted ethylenes, including those with chloro and nitro substitutions, were copolymerized with styrene . These reactions demonstrate the reactivity of ethyl propanoate derivatives and provide insight into potential reactions involving Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, the bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella provided insights into its biological activity and potential as an insect growth regulator . The computational analysis of the synthesized compounds, including HOMO-LUMO energies and NBO analysis, helped in understanding the reactivity and bioactivity of the compounds . These studies are relevant for predicting the properties of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Processes : Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is involved in various synthesis processes. For instance, it is used in a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate, showcasing its role in producing complex chemical structures. This process involves a tandem Knoevenagel condensation/alkylidene reduction, followed by the reduction of intermediate acids. The reducing agent used, stannous chloride in ethanol, acts simultaneously as a Lewis acid, activating the carboxylic acid towards a nucleophilic attack by ethanol (Nagel, Radau, & Link, 2011).
- Reductive Intramolecular Cyclization : The compound is also involved in reductive intramolecular cyclization processes. A study investigated the cyclic voltammograms for the reduction of [Ni(tmc)]2+ in the presence of ethyl 2-(3-chloro-4-nitrophenyl)propanoate derivatives, revealing that [Ni(tmc)]+ catalytically reduces these compounds at potentials significantly more positive than those required for direct reduction. This process forms radical intermediates that undergo cyclization, resulting in the formation of complex structures (Esteves et al., 2005).
Applications in Material Science
- Liquid Crystalline and Conductive Properties : Ethyl 2-(3-chloro-4-nitrophenyl)propanoate derivatives are used in the synthesis of materials with specific liquid crystalline and conductive properties. For instance, the synthesis of poly(2‐anilinoethanol) containing azobenzene group under an electrical field demonstrated that the polymer produced under the field is more linear, regular in shape, with higher electrical conductivity, and exhibits good liquid crystalline behavior with smectic texture. This indicates its potential in creating advanced materials with tailored properties (Hosseini & Hoshangi, 2015).
Biological and Catalytic Applications
- Enzyme-like Catalytic Properties : The compound exhibits enzyme-like catalytic properties. For example, a study on the rates and products of cleavage of a related compound, methyl (2-chloro-4-nitrophenyl) phosphate, promoted by a dinuclear Zn(II) complex, indicated very strong saturation binding. The catalysis is significantly faster than the background reactions, suggesting the compound's role in enhancing catalytic efficiency (Liu, Neverov, & Brown, 2008).
- Enantioselective Reductions : It also plays a role in enantioselective reductions, serving as a substrate in biological processes. Ethyl 2-(3-chloro-4-nitrophenyl)propanoate derivatives were reduced enantioselectively to corresponding alcohols by fungi like Rhizopus arrhizus, indicating its utility in chiral synthesis and the production of specific enantiomers (Salvi & Chattopadhyay, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLPVMDRALBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528566 | |
| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
CAS RN |
50537-08-1 | |
| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




